Casticin Casticin Casticin is a tetramethoxyflavone that consists of quercetagetin in which the hydroxy groups at positions 3, 6, 7 and 4' have been replaced by methoxy groups. It has been isolated from Eremophila mitchellii. It has a role as an apoptosis inducer and a plant metabolite. It is a tetramethoxyflavone and a dihydroxyflavone. It is functionally related to a quercetagetin.
Casticin is a natural product found in Artemisia incanescens, Vitex quinata, and other organisms with data available.
See also: Chaste tree fruit (part of).
Brand Name: Vulcanchem
CAS No.: 479-91-4
VCID: VC21340899
InChI: InChI=1S/C19H18O8/c1-23-11-6-5-9(7-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3
SMILES:
Molecular Formula: C19H18O8
Molecular Weight: 374.3 g/mol

Casticin

CAS No.: 479-91-4

Cat. No.: VC21340899

Molecular Formula: C19H18O8

Molecular Weight: 374.3 g/mol

* For research use only. Not for human or veterinary use.

Casticin - 479-91-4

CAS No. 479-91-4
Molecular Formula C19H18O8
Molecular Weight 374.3 g/mol
IUPAC Name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxychromen-4-one
Standard InChI InChI=1S/C19H18O8/c1-23-11-6-5-9(7-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3
Standard InChI Key PJQLSMYMOKWUJG-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O
Melting Point 186 - 187 °C

Chemical Structure and Properties

Casticin is a tetramethoxyflavone derivative of quercetagetin, specifically characterized by the replacement of hydroxy groups at positions 3, 6, 7, and 4' with methoxy groups. This polyphenolic compound belongs to the flavonoid class of phytochemicals, which are widely distributed in the plant kingdom .

Molecular Characteristics

Casticin has a molecular formula of C₁₉H₁₈O₈ with a molecular weight of 374.3 g/mol. It is also known by several synonyms including vitexicarpin and quercetagetin 3,6,7,4'-tetramethyl ether. The compound is officially identified by the CAS registry number 479-91-4 . From a structural perspective, casticin contains a chromen-4-one core with multiple methoxy and hydroxy substituents that contribute to its biological activity.

Physical and Chemical Properties

The physical and chemical properties of casticin are critical to understanding its bioavailability and pharmacological activities. As a flavonoid, casticin exhibits limited water solubility but is soluble in organic solvents. The presence of both methoxy and hydroxy groups in its structure contributes to its ability to interact with various cellular targets and participate in redox reactions, which is particularly relevant to its anticancer mechanisms.

Table 1: Chemical Properties of Casticin

PropertyValue
Molecular FormulaC₁₉H₁₈O₈
Molecular Weight374.3 g/mol
CAS Number479-91-4
IUPAC Name5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxychromen-4-one
SynonymsVitexicarpin, Quercetagetin 3,6,7,4'-tetramethyl ether
ClassificationTetramethoxyflavone, Dihydroxyflavone

Natural Sources and Distribution

Casticin is widely distributed throughout the plant kingdom, occurring in various parts of medicinal plants that have traditionally been used in folk medicine across different cultures.

Plant Sources

Casticin has been isolated from numerous plant species, with particularly high concentrations found in plants belonging to the Vitex genus. It has been identified in the leaves and seeds of Vitex trifolia and Vitex agnus-castus, which have long histories of medicinal use . Additionally, the compound has been detected in Eremophila mitchellii, Artemisia incanescens, and Vitex quinata .

Anatomical Distribution

This bioactive flavonoid occurs across multiple plant tissues, having been isolated from roots, aerial parts, seeds, wood, stems, leaves, and fruits of various plant species . This widespread distribution within plant anatomy suggests diverse functional roles for casticin in plant biochemistry and ecology.

Table 2: Natural Sources of Casticin

Plant SpeciesPlant PartTraditional Uses
Vitex trifoliaLeaves and seedsTreatment of headache, inflammation
Vitex agnus-castusLeaves and seedsPremenstrual syndrome, hormonal balance
Eremophila mitchelliiNot specifiedTraditional indigenous medicine
Artemisia incanescensNot specifiedAnti-inflammatory applications
Vitex quinataNot specifiedVarious medicinal applications

Pharmacological Properties

Casticin exhibits a wide spectrum of pharmacological activities that make it a compound of considerable interest for therapeutic applications.

Anti-inflammatory Effects

The anti-inflammatory properties of casticin have been well-documented in several studies. It inhibits the production of pro-inflammatory cytokines and suppresses the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in inflammation . Specifically, casticin has been shown to inhibit eosinophil migration and the activity of chemokines involved in the inflammatory process of asthma by suppressing the NF-κB pathway .

Immunomodulatory Activity

Casticin demonstrates significant immunomodulatory effects by inhibiting T-cell activity, specifically phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PMBC) . This property makes it potentially useful in managing conditions characterized by inappropriate immune responses.

Other Therapeutic Applications

Beyond its anti-inflammatory and immunomodulatory effects, casticin has shown potential in treating a diverse range of conditions including pre-menstrual syndrome, headache, rheumatoid arthritis, conjunctivitis, trachoma, gonorrhea, and toothache . Its analgesic properties further contribute to its therapeutic value in pain management, while its neuroprotective effects suggest potential applications in neurological disorders .

Table 3: Pharmacological Properties and Therapeutic Applications of Casticin

Pharmacological ActivityTherapeutic ApplicationMechanism/Target
Anti-inflammatoryInflammation, AsthmaSuppression of NF-κB pathway
ImmunomodulatoryImmune disordersInhibition of T-cell activity
AnalgesicPain management, HeadacheMultiple pathways
Anti-hyperprolactinemiaMenstrual disordersHormonal regulation
NeuroprotectiveNeurological disordersOxidative stress reduction
AntiangiogenicCancerInhibition of blood vessel formation
AntiasthmaticAsthmaInhibition of eosinophil migration

Anticancer Mechanisms

The anticancer potential of casticin has been the focus of extensive research in recent years, with studies demonstrating its effects against various types of cancer through multiple mechanisms.

Apoptosis Induction

Casticin has been shown to induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways . It activates caspase-mediated pathways and modulates the expression of apoptosis-related proteins. Studies have demonstrated that casticin treatment leads to the upregulation of pro-apoptotic proteins (such as Bax) and downregulation of anti-apoptotic proteins (such as Bcl-2) .

Cell Cycle Regulation

Casticin exhibits potent effects on cell cycle progression, inducing cell cycle arrest at various checkpoints including G0/G1 and G2/M phases . This arrest prevents cancer cells from completing cell division and proliferating. Mechanistically, casticin affects the expression of cell cycle regulatory proteins, including cyclin-dependent kinase inhibitors such as p21 and p27 .

Reactive Oxygen Species Modulation

A significant mechanism through which casticin exerts its anticancer effects involves the modulation of reactive oxygen species (ROS) levels in cancer cells. Casticin has been shown to upregulate ROS production while simultaneously affecting calcium ion levels and mitochondrial membrane potential . This ROS modulation contributes to apoptosis induction and enhances the effects of other chemotherapeutic agents.

Anti-metastatic Effects

Casticin has demonstrated the ability to inhibit cancer cell invasion and migration, key processes in metastasis . It downregulates the expression of matrix metalloproteinases, particularly MMP-2, which are enzymes involved in breaking down the extracellular matrix during cancer cell invasion .

Synergistic Activity with Chemotherapeutic Agents

Research has shown that casticin enhances the effectiveness of other anticancer agents, particularly tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) . It potentiates TRAIL-induced apoptosis by downregulating cell survival proteins and inducing death receptor 5 (DR5) through the ROS-ER stress-CHOP pathway .

Table 4: Anticancer Mechanisms of Casticin in Various Cancer Types

Cancer TypeMechanism of ActionPathway/Target
Breast cancerApoptosis inductionCaspase activation, mitochondrial pathway
Lung cancerCell cycle arrestG2/M phase arrest
LeukemiaApoptosis inductionROS-mediated pathway
Hepatocellular carcinomaInhibition of migrationPI3K/Akt pathway
Colon cancerInhibition of MMP-2 expressionMatrix remodeling pathway
Multiple cancer typesEnhanced chemosensitivityTRAIL-induced apoptosis via ROS-ER stress

Research Trends and Future Perspectives

The field of casticin research, particularly in relation to cancer, has shown significant growth over the past two decades.

Bibliometric Analysis

A bibliometric analysis of publications on casticin and cancer reveals that research in this field began in 2002 and has steadily developed over the subsequent 20 years . The number of publications showed minimal activity until 2010, after which there was a rapid expansion reaching a peak of nine papers in 2013 . Since 2016, research output has stabilized at approximately six to eight papers annually, indicating sustained interest in casticin's anticancer properties .

Geographic Distribution of Research

Research on casticin's anticancer properties shows a distinct geographic pattern, with Asian countries, particularly China, dominating the field . This concentration likely reflects the traditional use of casticin-containing plants in Asian medicine and the availability of these botanical resources in the region .

Research Focus Areas

The majority of research on casticin has focused on elucidating its molecular mechanisms, with biochemistry, genetics, and molecular biology representing 35.6% of published studies . Medicine (28.0%) and pharmacology, toxicology, and pharmaceutics (15.9%) constitute the other major research areas . Notably, agricultural and biological science represents only 3.0% of the research, suggesting an opportunity for expanded investigation into optimal plant sources and cultivation methods to support potential clinical applications .

Future Research Directions

Despite the promising anticancer properties of casticin, several areas require further investigation. Preclinical and clinical trials are needed to establish its safety profile and efficacy in humans. Additionally, research into optimal delivery systems to improve casticin's bioavailability could enhance its therapeutic potential . The development of semi-synthetic derivatives with improved pharmacokinetic properties also represents a promising avenue for future research.

Challenges in Casticin Research and Development

Bioavailability and Pharmacokinetics

Like many flavonoids, casticin faces challenges related to bioavailability and pharmacokinetics. Its limited water solubility and potential for rapid metabolism may restrict its clinical applications. Developing appropriate formulations and delivery systems will be crucial for translating casticin's in vitro efficacy to clinical settings.

Standardization of Source Materials

The variable content of casticin in different plant species and even within the same species under different growing conditions presents challenges for standardization. Establishing reliable and consistent sources of casticin will be essential for both research and potential commercial applications.

Mechanism Elucidation

While numerous studies have identified various mechanisms through which casticin exerts its anticancer effects, a comprehensive understanding of its precise molecular targets and signaling pathways remains incomplete. Further research is needed to fully elucidate these mechanisms and identify the most promising targets for therapeutic intervention.

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